![molecular formula C29H27N3O5S B2709351 diethyl 2-(2-phenylquinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-58-9](/img/structure/B2709351.png)
diethyl 2-(2-phenylquinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylquinoline-4-carboxylic acid derivatives are a class of compounds that have been studied for their potential medicinal properties . They are synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .
Synthesis Analysis
The synthesis of these compounds involves several steps, including a Doebner reaction, amidation, reduction, acylation, and amination . The starting materials include aniline, 2-nitrobenzaldehyde, and pyruvic acid .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 2-phenylquinoline-4-carboxylic acid group . They are characterized using 1 H-NMR, 13 C-NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a Doebner reaction, amidation, reduction, acylation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using techniques such as 1 H-NMR, 13 C-NMR, and HRMS .Applications De Recherche Scientifique
Anti-Corrosion Properties
The pursuit of advanced multifunctional compounds has gained significant momentum in recent scientific endeavors. In this context, our compound stands out as a promising anti-corrosion agent. Here’s why:
- Synthesis : The compound is meticulously synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in an ethanol medium at 60°C .
- Characterization : Sophisticated techniques such as FTIR, NMR, and Mass spectrometry validate its chemical structure .
- Anti-Corrosive Efficacy : When tested on mild steel exposed to an aggressive acidic environment, the compound significantly reduces corrosion rates. At a concentration of 2 × 103 M, it achieves an impressive anti-corrosive efficacy of 81.89% .
Antimicrobial Activity
Our compound demonstrates potent antimicrobial prowess against a spectrum of bacterial and fungal pathogens:
- Tested Pathogens : It outperforms Gentamicin in antimicrobial screenings against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans, and Aspergillus niger .
- Methodology : The disc diffusion method confirms its efficacy .
Antioxidant Capabilities
The compound’s antioxidant potential is quantified using the DPPH free radical scavenging assay:
Drug Discovery
Considering the compound’s unique structure and multifaceted properties, it could serve as a scaffold for lead compounds in drug discovery .
Industrial Chemistry
Quinoline derivatives, including our compound, have versatile applications in synthetic organic chemistry and industry . Their role extends beyond medicine to various chemical processes.
Mécanisme D'action
While the specific mechanism of action of “diethyl 2-(2-phenylquinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate” is not known, 2-phenylquinoline-4-carboxylic acid derivatives have been studied for their antibacterial activities . Some compounds have shown good antibacterial activity against Staphylococcus aureus .
Orientations Futures
Propriétés
IUPAC Name |
diethyl 2-[(2-phenylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5S/c1-3-36-28(34)25-20-14-15-32(29(35)37-4-2)17-24(20)38-27(25)31-26(33)21-16-23(18-10-6-5-7-11-18)30-22-13-9-8-12-19(21)22/h5-13,16H,3-4,14-15,17H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBKQFLOQDMPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

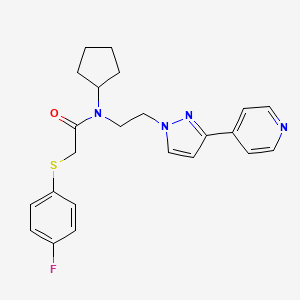
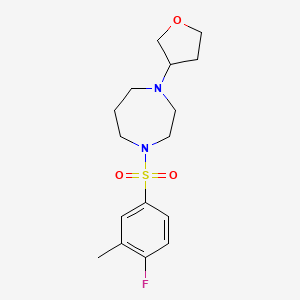
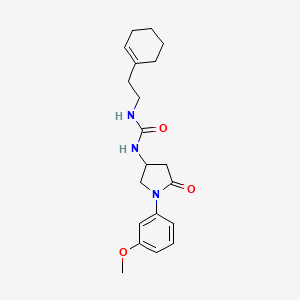
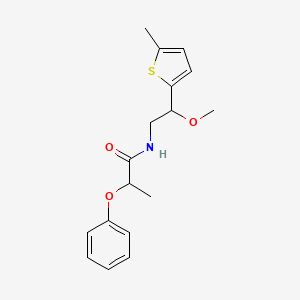
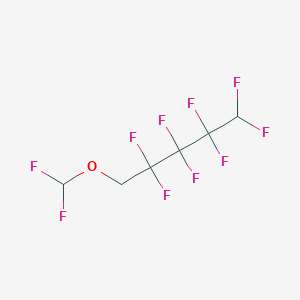
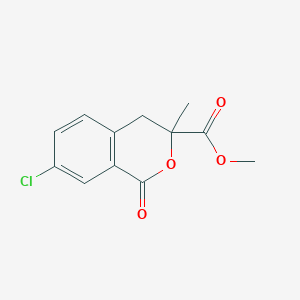
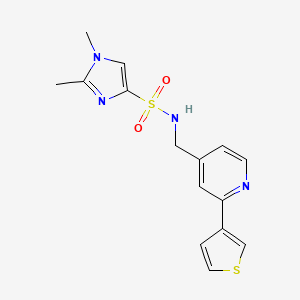
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide](/img/structure/B2709281.png)
![N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709284.png)
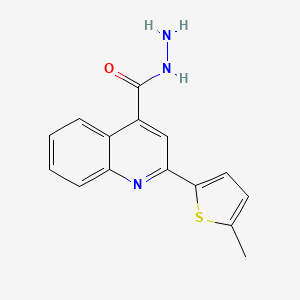
![Methyl (E)-4-[[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl-methylamino]-4-oxobut-2-enoate](/img/structure/B2709288.png)
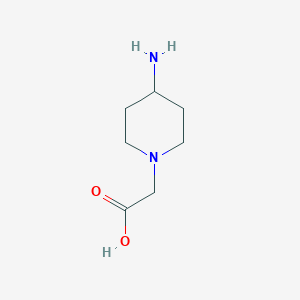
![(2-Chloro-7H-purin-6-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2709290.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2709291.png)